1,3-dibenzylhexahydro-2-pyrimidinecarboxylic acid
Overview
Description
1,3-Dibenzylhexahydro-2-pyrimidinecarboxylic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzylhexahydro-2-pyrimidinecarboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis and other advanced techniques can also be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzylhexahydro-2-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The dibenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds.
Scientific Research Applications
1,3-Dibenzylhexahydro-2-pyrimidinecarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-dibenzylhexahydro-2-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzylhexahydro-2-pyrimidinone: Similar structure but lacks the carboxylic acid group.
1,3-Dibenzylhexahydro-2-thiopyrimidinecarboxylic acid: Contains a sulfur atom instead of an oxygen atom in the carboxylic acid group.
1,3-Dibenzylhexahydro-2-pyrimidinecarboxamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
1,3-Dibenzylhexahydro-2-pyrimidinecarboxylic acid is unique due to the presence of both dibenzyl groups and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
1,3-dibenzyl-1,3-diazinane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(23)18-20(14-16-8-3-1-4-9-16)12-7-13-21(18)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOFJYVKROYBAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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